molecular formula C9H7ClN4 B13877525 6'-Chloro-4-methyl-3,4'-bipyridazine

6'-Chloro-4-methyl-3,4'-bipyridazine

Cat. No.: B13877525
M. Wt: 206.63 g/mol
InChI Key: JVHRAMPKYQWWGK-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methylpyridazin-3-yl)pyridazine is a heterocyclic compound that contains two pyridazine rings, each substituted with a chlorine atom and a methyl group. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpyridazine under specific conditions. One common method includes the use of a nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides . The reaction conditions often involve the use of solvents like acetonitrile or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methylpyridazin-3-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyridazines: Formed through substitution reactions.

    Pyridazinones: Formed through oxidation reactions.

    Dihydropyridazines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to form stable interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(4-methylpyridazin-3-yl)pyridazine stands out due to its dual pyridazine rings, which provide enhanced stability and reactivity. This unique structure makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-5-(4-methylpyridazin-3-yl)pyridazine

InChI

InChI=1S/C9H7ClN4/c1-6-2-3-11-14-9(6)7-4-8(10)13-12-5-7/h2-5H,1H3

InChI Key

JVHRAMPKYQWWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)C2=CC(=NN=C2)Cl

Origin of Product

United States

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